molecular formula C19H15NO3S4 B11050343 (4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone

(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone

Cat. No.: B11050343
M. Wt: 433.6 g/mol
InChI Key: CZSXBMRZEHGHBQ-UHFFFAOYSA-N
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Description

(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the core quinoline structure, followed by the introduction of the thioxo and dioxino groups. The final step involves the attachment of the thienyl group to the methanone moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound has potential applications as a probe for studying biological systems. Its ability to undergo various chemical transformations makes it useful for labeling and tracking biomolecules in complex biological environments.

Medicine

In medicine, (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE is being investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of (4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-DIMETHYL-1-THIOXO-1,4,8,9-TETRAHYDRO-5H-[1,4]DIOXINO[2,3-G][1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)(2-THIENYL)METHANONE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C19H15NO3S4

Molecular Weight

433.6 g/mol

IUPAC Name

(16,16-dimethyl-12-sulfanylidene-4,7-dioxa-13,14-dithia-17-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraen-17-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C19H15NO3S4/c1-19(2)16-15(18(24)27-26-16)10-8-12-13(23-6-5-22-12)9-11(10)20(19)17(21)14-4-3-7-25-14/h3-4,7-9H,5-6H2,1-2H3

InChI Key

CZSXBMRZEHGHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC4=C(C=C3N1C(=O)C5=CC=CS5)OCCO4)C(=S)SS2)C

Origin of Product

United States

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